

3-Vinylthiophene chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Vinylthiophene

Cat. No.: B081652

[Get Quote](#)

An In-depth Technical Guide to 3-Vinylthiophene

This technical guide provides a comprehensive overview of **3-Vinylthiophene**, a heterocyclic compound of significant interest in materials science and drug discovery. The document details its chemical properties, synthesis, polymerization, and the potential biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

3-Vinylthiophene, also known as 3-ethenylthiophene, is a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom.^[1] The presence of the vinyl group makes it a valuable monomer for the synthesis of various polymers.

Table 1: Chemical and Physical Properties of **3-Vinylthiophene**

Property	Value	Source(s)
Chemical Formula	C ₆ H ₆ S	[1]
Molecular Weight	110.18 g/mol	[2]
CAS Number	13679-64-6	[1]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	151-152 °C at 760 mmHg (estimated)	[3]
Flash Point	29.20 °C (estimated)	[3]
Solubility	Soluble in alcohol; slightly soluble in water (521.5 mg/L at 25 °C, estimated)	[3]

Spectroscopic Data

The structural elucidation of **3-Vinylthiophene** and its polymeric derivatives is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5] These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.

Experimental Protocols

The vinyl group of **3-Vinylthiophene** allows it to undergo polymerization to form poly(**3-Vinylthiophene**), a material with potential applications in electronics and materials science. Various methods can be employed for its polymerization.

Anionic Polymerization of Vinylthiophenes

Anionic polymerization offers a method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[6]

Materials:

- 2-Vinylthiophene (as a model for vinylthiophene polymerization)
- sec-Butyllithium (sec-BuLi) as an initiator
- Tetrahydrofuran (THF) as the solvent
- Methanol (MeOH) for quenching the reaction
- All-glass apparatus with break-seals

Procedure:[6]

- The polymerization is conducted in an all-glass apparatus under high vacuum to exclude moisture and air.
- The monomer (e.g., 2-vinylthiophene) is dissolved in dry THF.
- The initiator, sec-BuLi, is added to the monomer solution at a low temperature, typically -78 °C.
- The reaction mixture immediately changes color, indicating the initiation of polymerization.
- The polymerization is allowed to proceed for a short duration (e.g., 5 minutes) during which the monomer is consumed.
- The reaction is terminated by adding methanol.
- The resulting polymer is then isolated and analyzed.

Characterization:[6]

- Monomer Conversion: Determined by ^1H NMR spectroscopy of the crude polymerization solution.
- Molecular Weight and Molecular Weight Distribution: Analyzed by Size Exclusion Chromatography (SEC).

Chemical Oxidative Polymerization of 3-Alkylthiophenes

A common method for synthesizing polythiophenes involves chemical oxidation using reagents like ferric chloride (FeCl_3).[\[7\]](#)

Materials:

- 3-Alkylthiophene monomer
- Anhydrous ferric chloride (FeCl_3) as the oxidant/catalyst
- Chloroform (CHCl_3) as the solvent
- Methanol for washing the polymer

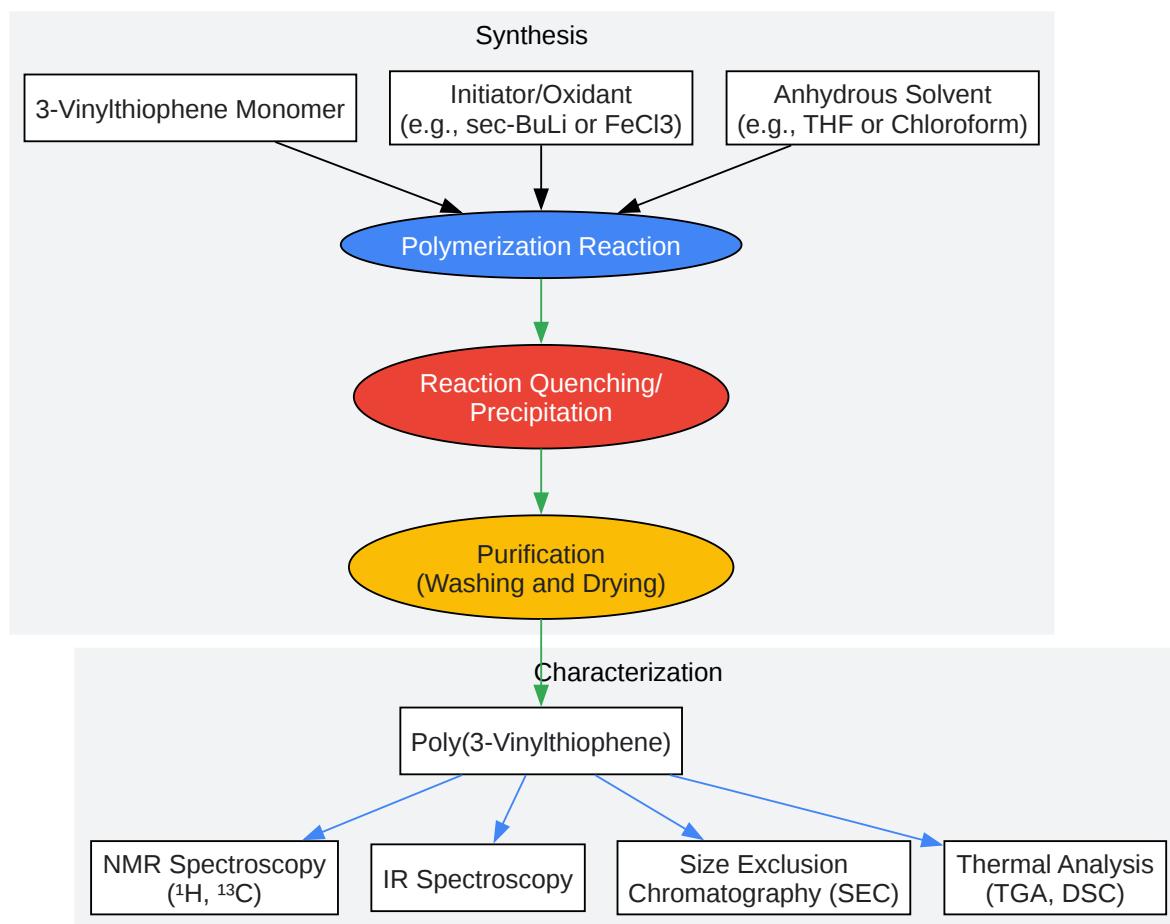
Procedure:[\[7\]](#)[\[8\]](#)

- The 3-alkylthiophene monomer is dissolved in chloroform.
- A solution of anhydrous FeCl_3 in chloroform is added to the monomer solution under an inert atmosphere (e.g., nitrogen).
- The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 12 hours at 30 °C).[\[8\]](#)
- The polymerization is stopped by pouring the reaction mixture into methanol.
- The precipitated polymer is collected, washed extensively with methanol to remove unreacted monomer and oligomers, and then dried under vacuum.

Biological and Pharmacological Significance of Thiophene Derivatives

Thiophene and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[\[9\]](#)[\[10\]](#)[\[11\]](#) While specific signaling pathways for **3-Vinylthiophene** itself are not extensively documented in the provided search results, the broader class of thiophene-containing compounds has been investigated for various therapeutic applications.

Thiophene derivatives have been reported to possess:


- Anti-inflammatory Activity: Some thiophene-based compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[11]
- Antimicrobial and Antifungal Activity: Various synthetic thiophene derivatives have shown potent activity against bacterial and fungal strains.[12]
- Anticancer Activity: Certain thiophene derivatives have been investigated as potential anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[13] The cytotoxic activity of some derivatives has been evaluated against various cancer cell lines.[12]

The development of novel thiophene derivatives continues to be an active area of research for the discovery of new therapeutic agents.[10][14]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of poly(3-Vinylthiophene).

Workflow for Poly(3-Vinylthiophene) Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis and subsequent characterization of **poly(3-Vinylthiophene)**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethenylthiophene | C₆H₆S | CID 10887853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Vinylthiophene - CAS:13679-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3-vinyl thiophene, 13679-64-6 [thegoodsentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. lehigh.edu [lehigh.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [3-Vinylthiophene chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081652#3-vinylthiophene-chemical-formula-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com